molecular formula C₁₃H₁₆N₂O₄S B1663299 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide CAS No. 96800-41-8

4-Methylsulfinylphenyloxooxazolidinylmethylacetamide

Cat. No. B1663299
CAS RN: 96800-41-8
M. Wt: 296.34 g/mol
InChI Key: RYTTWOVTZKVWTO-ZOZMEPSFSA-N
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Description

4-Methylsulfinylphenyloxooxazolidinylmethylacetamide, commonly known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPO is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

1. Antimicrobial Agents

Compounds incorporating sulfamoyl moiety, similar in structure to 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide, have been synthesized and evaluated for their potential as antimicrobial agents. These heterocyclic compounds have shown promising results in in vitro antibacterial and antifungal activities, suggesting their applicability in developing new antimicrobial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

2. Molecularly Imprinted Hydrogels

A study on the fabrication of photoresponsive molecularly imprinted hydrogel material, which can function in biocompatible aqueous media, utilized a similar functional monomer. This technology holds potential in the photoregulated release and uptake of pharmaceuticals, demonstrating significant applications in drug delivery systems (Gong, Wong, & Lam, 2008).

3. Neuroprotective Antioxidants

Research on the development of neuroprotective antioxidants involved the modification of compounds like paracetamol, which are structurally related to 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide. These studies aim at creating bifunctional bioactive molecules for potential therapeutic strategies in treating complex neurodegenerative conditions (Kenche et al., 2013).

4. Biopolymer Derivatives

Chemical modification of biopolymers to produce specific ethers and esters involves compounds structurally akin to 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide. Such derivatives, based on their functional groups and substitution patterns, have diverse applications in drug delivery and as additives in various industries (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

5. Glutaminase Inhibitors

Compounds like 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide have been studied for their role as glutaminase inhibitors. Such inhibitors are crucial in understanding therapeutic potential in cancer treatment, as glutaminase plays a significant role in cancer cell metabolism (Shukla et al., 2012).

6. Dual Endothelin/Angiotensin II Receptor Antagonists

Research on 4'-[(imidazol-1-yl)methyl]biphenylsulfonamides, structurally related to 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide, showed potent antagonist activity against angiotensin II AT(1) and endothelin ET(A) receptors. Such dual-acting antagonists are potential treatments for hypertension, heart failure, and other cardiovascular diseases (Tellew et al., 2003).

properties

IUPAC Name

N-[[(5S)-3-(4-methylsulfinylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-9(16)14-7-11-8-15(13(17)19-11)10-3-5-12(6-4-10)20(2)18/h3-6,11H,7-8H2,1-2H3,(H,14,16)/t11-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTTWOVTZKVWTO-ZOZMEPSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914313
Record name N-({3-[4-(Methanesulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylsulfinylphenyloxooxazolidinylmethylacetamide

CAS RN

96800-41-8
Record name 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096800418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-({3-[4-(Methanesulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUP-105
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYQQGUHGVT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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